Deltorphin II, ile(5,6)-

Description

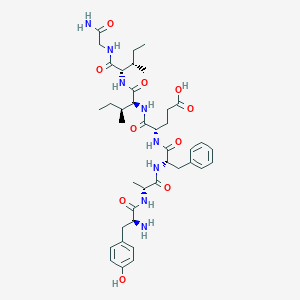

Structure

2D Structure

Properties

CAS No. |

138166-93-5 |

|---|---|

Molecular Formula |

C40H58N8O10 |

Molecular Weight |

810.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1 |

InChI Key |

GNHBZJKRUQINTM-ZWALSDIESA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Other CAS No. |

138166-93-5 |

sequence |

YAFEIIG |

Synonyms |

(Ile(5,6))deltorphin II deltorphin II, Ile(5,6)- Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2 |

Origin of Product |

United States |

Contextual Overview of Naturally Occurring Deltorphins and δ Opioid Receptor Ligands

Deltorphins are a group of naturally occurring heptapeptides originally isolated from the skin of frogs belonging to the Phyllomedusa genus. nih.govnih.govpnas.org These peptides are distinguished by their remarkable and unparalleled selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors. nih.govnih.govwikipedia.org The native deltorphin (B1670231) family includes deltorphin, deltorphin I, and deltorphin II. wikipedia.orgresearchgate.net

The structure of these peptides typically features a tyrosine (Tyr) residue at the N-terminus, which is a common characteristic of opioid peptides and crucial for their interaction with opioid receptors. A key feature of deltorphins is the presence of a D-amino acid at the second position, which provides resistance to enzymatic degradation. nih.govpnas.org For instance, [D-Ala²]deltorphins I and II contain a D-alanine in this position. nih.govpnas.org The C-terminal region of these peptides is considered the "address" domain, responsible for their high δ-selectivity. nih.gov

The δ-opioid receptors themselves are a class of G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. Their activation has been linked to various physiological effects, including analgesia. Consequently, the development of selective δ-opioid receptor ligands has been a major focus of research, aiming to harness the therapeutic potential of these receptors while potentially avoiding some of the undesirable side effects associated with μ-opioid receptor agonists.

Opioid Receptor Pharmacology and Molecular Interactions of Ile⁵,⁶ Deltorphin Ii

High Affinity and Selectivity Profile for δ-Opioid Receptors

The defining characteristic of [Ile⁵,⁶]Deltorphin II is its exceptional affinity and selectivity for the δ-opioid receptor (DOR). The increased hydrophobicity from the isoleucine substitutions at positions 5 and 6 is a key factor in this enhanced binding capability compared to the parent compound, deltorphin (B1670231) II. nih.gov

Differential Affinity for δ₁ and δ₂ Opioid Receptor Subtypes

Research indicates that [Ile⁵,⁶]Deltorphin II demonstrates a marked preference for the δ₂ opioid receptor subtype. Radiolabeled [³H][Ile⁵,⁶]Deltorphin II is a widely utilized ligand in receptor binding studies specifically because of its high affinity and specificity for δ₂ receptors. In studies using human cerebral cortex membranes, it binds with a high affinity (Kd = 0.82 nM) and labels a significant density of δ₂ binding sites (Bmax = 43.65 fmol/mg protein). This binding density is notably greater than that observed with δ₁-selective ligands, highlighting its utility in distinguishing between these subtypes.

Comparative Selectivity Profile Against μ and κ Opioid Receptors

[Ile⁵,⁶]Deltorphin II exhibits profound selectivity for δ-opioid receptors over both μ- (MOR) and κ-opioid receptors (KOR). nih.gov The modification of the valine residues to isoleucine dramatically increases this selectivity. nih.gov For instance, while the parent compound Deltorphin II is already δ-selective, the [Ile⁵,⁶] analog shows a selectivity for the δ receptor that is over 10,000-fold higher than for the μ receptor. This high degree of selectivity makes it an invaluable research tool for isolating and studying δ-opioid receptor function without the confounding effects of μ- or κ-receptor activation. nih.govnih.gov

| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity Ratio (Ki μ/Ki δ) |

|---|---|---|---|---|

| Deltorphin II | 0.5 | 200 | N/A | 400 |

| [Ile⁵,⁶]Deltorphin II | 0.3 | >1000 | N/A | >3333 |

| [D-Ala²]Deltorphin II | 1.5 | >1000 | >1000 | >667 |

Data sourced from multiple studies. abcam.com Note: N/A indicates data not available in the cited sources. The table presents a comparative overview; absolute values can vary based on experimental conditions.

Agonist Efficacy and G-Protein Coupled Receptor Signaling

As a potent agonist, [Ile⁵,⁶]Deltorphin II effectively activates δ-opioid receptors, which are G-protein coupled receptors (GPCRs). nih.govmdpi.com Upon binding, it initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins. mdpi.com

In Vitro Bioassay Assessment of Agonist Potency in Isolated Tissue Preparations

The agonist potency of [Ile⁵,⁶]Deltorphin II has been extensively demonstrated in classic in vitro bioassays. In the mouse vas deferens (MVD) assay, a preparation rich in δ-opioid receptors, the compound shows potent inhibitory effects on electrically evoked contractions, with IC₅₀ values in the subnanomolar range. nih.gov Conversely, in the guinea pig ileum (GPI) assay, which primarily expresses μ-opioid receptors, its potency is significantly lower, with IC₅₀ values in the micromolar range or higher. nih.gov This differential activity in MVD versus GPI preparations confirms the compound's high functional selectivity for δ-opioid receptors. nih.gov

Quantification of G-Protein Activation via [³⁵S]GTPγS Binding Assays

The [³⁵S]GTPγS binding assay is a standard method to directly measure the activation of G-proteins following receptor agonism. nih.gov Studies utilizing this assay have confirmed that [Ile⁵,⁶]Deltorphin II is a full agonist at the δ-opioid receptor. nih.gov In membrane preparations from the rat frontal cortex, deltorphin analogs demonstrate potent stimulation of [³⁵S]GTPγS binding, with IC₅₀ values in the subnanomolar range. nih.gov These assays provide quantitative evidence of the compound's high efficacy in initiating the first step of the G-protein signaling cascade upon binding to the δ-opioid receptor. nih.govnih.gov

| Compound/Assay | Parameter | Value | Preparation |

|---|---|---|---|

| [Ile⁵,⁶]Deltorphin II Analog | IC₅₀ (MVD) | Subnanomolar Range | Mouse Vas Deferens |

| [Ile⁵,⁶]Deltorphin II Analog | IC₅₀ (GPI) | Micromolar Range | Guinea Pig Ileum |

| Deltorphin II | IC₅₀ ([³⁵S]GTPγS) | Subnanomolar Range | Rat Frontal Cortex Membranes |

| GATE3-8* | EC₅₀ ([³⁵S]GTPγS) | 0.3 nM | CHO-DOR Membranes |

Downstream Intracellular Signaling Pathways Mediated by δ-Opioid Receptor Activation

Activation of the δ-opioid receptor by an agonist like Deltorphin II triggers multiple downstream signaling pathways beyond G-protein activation. The dissociation of the G-protein into its Gα and Gβγ subunits initiates these cascades. mdpi.com

Key downstream pathways modulated by δ-opioid receptor activation include:

Modulation of Ion Channels: A primary effect is the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. nih.gov

Protein Kinase Cascades: Deltorphin II-mediated activation of the δ-opioid receptor can stimulate various protein kinases. This includes the activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, as well as pathways involving protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K). nih.gov

Receptor Regulation via β-Arrestin: Like many GPCRs, the δ-opioid receptor is subject to regulation by β-arrestins. mdpi.comnih.gov Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can bind to the receptor. nih.gov This interaction is crucial for receptor desensitization and internalization, processes that modulate the duration and intensity of the signal. mdpi.comnih.gov Interestingly, some studies suggest that G-protein activation can be dissociated from receptor phosphorylation and internalization, indicating complex and potentially biased signaling mechanisms. nih.gov

Receptor-G Protein Coupling Dynamics and Age-Dependent Modulations

The interaction between opioid receptors and their associated G proteins is a critical step in initiating the intracellular signaling cascade that leads to the pharmacological effects of opioid ligands. For [Ile⁵,⁶]Deltorphin II, the dynamics of this coupling process, particularly how it is influenced by cellular environment and age, are key to understanding its specific biological activity.

The binding of an agonist like [Ile⁵,⁶]Deltorphin II to the δ-opioid receptor (DOR) promotes a conformational change in the receptor, facilitating its interaction with and activation of inhibitory G proteins (Gi/o). This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. nih.gov The efficiency of this G protein coupling can be assessed by measuring the agonist-stimulated binding of non-hydrolyzable GTP analogs, such as [³⁵S]GTPγS.

Studies have demonstrated that deltorphin II and its analogs effectively stimulate G protein activation. For instance, in brain membrane preparations, deltorphin II induces agonist-dependent G protein activation. pnas.org The potency and efficacy of this activation can be influenced by the specific analog and the tissue environment. The substitution of valine with isoleucine at positions 5 and 6 in deltorphin II, creating [Ile⁵,⁶]Deltorphin II, enhances its lipophilicity, which is known to improve receptor binding affinity and can influence the efficiency of G protein coupling. acs.org

Research has highlighted that the cellular environment, including the presence of specific ions and nucleotides, can modulate the coupling of agonists to the receptor. Guanine (B1146940) nucleotides, like guanylylimidodiphosphate (GMPPNP), a non-hydrolyzable GTP analog, can decrease the binding affinity of agonists, reflecting the transition of the receptor to a low-affinity state when coupled to a G protein. nih.gov This effect is a hallmark of agonist-induced G protein activation.

Interestingly, the dynamics of receptor-G protein coupling for deltorphin analogs can be subject to age-dependent modulations. Differential effects of guanine nucleotides and sodium ions on the binding of [Ile⁵,⁶]Deltorphin II have been observed in brain tissues from neonatal versus adult rats. nih.gov In non-weaned rats, GMPPNP and Na⁺ had no effect on the maximum binding capacity (Bmax) for certain tritiated deltorphin analogs, whereas in weaned rats, these agents typically reduce agonist binding. nih.gov This suggests that the functional coupling of the δ-opioid receptor to G proteins may not be fully developed in the early neonatal period, leading to altered responses to agonists like [Ile⁵,⁶]Deltorphin II. These age-related changes in G protein coupling efficiency could contribute to observed differences in opioid potency and analgesic effects across different life stages. nih.govresearchgate.net

The table below summarizes the effects of GMPPNP and Na+ on the binding of various deltorphin radioligands in the brains of weaned and non-weaned rats, illustrating the age-dependent nature of receptor-G protein coupling.

| Radioligand | Condition | Effect of GMPPNP and Na+ |

|---|---|---|

| [³H]-S-Atc-Ile(5,6)deltorphin I | Non-weaned rats | No effect on Bmax |

| [³H]-R-Atc-Ile(5,6)deltorphin II | Non-weaned rats | No effect on Bmax |

| [³H]-Ile(5,6)deltorphin II | Weaned and non-weaned rats | Similar response to GMPPNP and Na+ treatment |

| [³H]-naltrindole | Weaned and non-weaned rats | Similar response to GMPPNP and Na+ treatment |

These findings underscore the complexity of opioid receptor pharmacology, where the functional outcome of ligand binding is not solely determined by receptor affinity but is also critically dependent on the dynamic and age-sensitive process of receptor-G protein coupling.

Structure Activity Relationship Sar Investigations of Ile⁵,⁶ Deltorphin Ii

Role of Hydrophobicity and Branched Chain Amino Acids at Positions 5 and 6 in Receptor Interaction

The C-terminal portion of deltorphins, often termed the "address" domain, is crucial for determining receptor selectivity. nih.govallpeptide.com The substitution of the valine residues at positions 5 and 6 in the parent compound, [D-Ala²]Deltorphin II, with the more hydrophobic isoleucine residues significantly enhances the peptide's affinity and selectivity for the δ-opioid receptor. nih.govnih.gov

Research has demonstrated that increasing the hydrophobicity at these positions boosts activity at the δ-receptor. nih.gov The branched-chain amino acids Valine and Isoleucine play a pivotal topographical role in this address domain. nih.govemich.edu Studies involving the replacement of Val⁵,⁶ with alanine (B10760859) confirmed the critical importance of these hydrophobic residues for maintaining high δ-affinity and selectivity. nih.gov The Val⁵ residue, in particular, was identified as being of critical importance for achieving higher δ-selectivity. nih.gov The development of analogues with enhanced hydrophobicity at positions 5 and 6, such as [Ile⁵,⁶]Deltorphin II, has led to ligands with exceptionally high δ-affinity and selectivity. nih.gov

Table 1: Comparison of Receptor Binding Affinity for Deltorphin (B1670231) II Analogues

| Compound | Modification | δ-Receptor Affinity (Kd) | δ-Receptor Density (Bmax) | Key Finding |

|---|---|---|---|---|

| [³H][Ile⁵,⁶]Deltorphin II | Val⁵,⁶ → Ile⁵,⁶ | 0.40 nM | 121 fmol/mg protein | Increased hydrophobicity leads to higher affinity and selectivity. nih.gov |

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. Bmax represents the maximum density of binding sites.

Conformational Analysis and Stereospecificity of Receptor Interaction

The biological activity of deltorphins is intimately linked to their three-dimensional structure. Conformational analysis suggests that the C-terminal tail of deltorphins adopts an extended conformation, which is believed to be favorable for δ-selectivity. researchgate.net The side chains of the amino acids at positions 5 and 6 play a significant role in stabilizing this backbone conformation. nih.gov

Quantitative structure-activity relationship (QSAR) studies and dynamics simulations provide evidence for the conformational roles of the position 5 and 6 side chains. nih.gov These studies indicate that δ-receptor binding is favored by side chains that promote a maximal extension of the peptide backbone. nih.gov This contrasts with a model where the side chains fit into a specific binding pocket on the receptor. Instead, their primary role appears to be conformational stabilization of the ligand itself. nih.govemich.eduresearchgate.net Upon binding, the interaction of Deltorphin II with the third extracellular loop of the δ-opioid receptor induces conformational changes in the receptor, highlighting the stereospecific nature of the interaction. nih.gov

Elucidation of Key Amino Acid Residues for Receptor Binding and Efficacy

The structure of deltorphins can be conceptually divided into two key domains: the N-terminal "message" domain and the C-terminal "address" domain.

"Message" Domain: The conserved N-terminal sequence, Tyr-D-Ala-Phe-, is considered the message domain, critical for receptor binding and activation. researchgate.net The aromaticity of the Phenylalanine at position 3 (Phe³) is important, though it can be replaced by other residues with hydrophobic, ring-saturated side chains without losing δ-selectivity. researchgate.net

"Address" Domain: The C-terminal sequence, beginning at position 4, functions as the address domain, which largely dictates receptor subtype specificity. nih.govallpeptide.com The negatively charged residue at position 4 (Glutamic acid in Deltorphin II) and the hydrophobic residues at positions 5 and 6 are key determinants of δ-selectivity. allpeptide.comresearchgate.net Eliminating the negative charge at position 4 can lead to a loss of selectivity due to increased µ-opioid receptor activity. researchgate.netresearchgate.net

From the receptor's perspective, studies have identified key amino acid residues within the third extracellular loop of the human δ-opioid receptor (hDOR) that are crucial for binding. Specifically, mutations of Trp²⁸⁴, Val²⁹⁶, and Val²⁹⁷ to alanine were found to significantly reduce the receptor's affinity for δ-selective ligands like deltorphins. nih.gov

Table 2: Receptor Selectivity Ratios for [³H][Ile⁵,⁶]Deltorphin II

| Receptor Comparison | Selectivity Ratio |

|---|---|

| µ/δ | 2400 |

Data from competition binding experiments in rat brain membranes, indicating the compound is 2400-fold more selective for δ- over µ-receptors and 18,000-fold more selective for δ- over κ-receptors. nih.gov

Enzymatic Stability and Degradation Resistance Profile

A significant pharmacological advantage of deltorphins, including [Ile⁵,⁶]Deltorphin II, is their notable resistance to enzymatic degradation. medchemexpress.com This stability is partly attributed to the presence of a D-amino acid at the second position (D-Ala), which makes the peptide less susceptible to cleavage by peptidases. nih.govnih.gov

[Ile⁵,⁶]Deltorphin II is recognized for its stable binding properties and resistance to enzymatic breakdown, which makes it a valuable tool in pharmacological research. Generally, deltorphins are resistant to degradation by neutral endopeptidase 24.11 (NEP). Studies on related analogues have shown that the N-terminal sequence and the amino acids at positions 4 and 5 are critical for biological stability. nih.gov For instance, certain modifications at these positions can yield analogues with half-lives exceeding 15 hours in brain homogenates. nih.gov While specific half-life data for [Ile⁵,⁶]Deltorphin II is not detailed in the provided search results, the parent compound [D-Ala²]deltorphin II and its analogues are known to be enzymatically stable. nih.govtocris.com

Table of Mentioned Compounds

| Compound Name |

|---|

| [Ile⁵,⁶]Deltorphin II |

| Deltorphin I |

| Deltorphin II |

| [D-Ala²]Deltorphin I |

| [D-Ala²]Deltorphin II |

| [D-Ala², Ser⁴, D-Ala⁵]Deltorphin |

| [Arg⁰, D-Ala²]Deltorphin II |

| [Pro⁻¹, Pro⁰, D-Ala²]Deltorphin II |

| [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin) |

| Alanine |

| Isoleucine |

| Valine |

| Phenylalanine |

| Glutamic acid |

| Aspartic acid |

| Tyr-D-Ala-(p-I)Phe-Glu-Ile-Ile-Gly-NH₂ |

| Naltrindole |

| Morphine |

Preclinical Assessment of Biological Activities in Animal Models

Antinociceptive Effects and Pain Pathways Modulation

The primary and most extensively studied biological activity of Deltorphin (B1670231) II analogues in animal models is their antinociceptive, or pain-relieving, effect. Research demonstrates that these peptides produce potent, dose-dependent analgesia by acting on δ-opioid receptors located in both the brain and spinal cord.

In the mouse tail-flick test, a standard measure of pain response, intracerebroventricular (i.c.v.) administration of [D-Ala2]deltorphin II resulted in significant, dose- and time-related antinociception. tocris.comnih.govumich.edu The maximal effect was observed approximately 10 minutes post-administration, with significant pain inhibition lasting for 40 to 60 minutes. tocris.comnih.govumich.edu Notably, its potency was found to be approximately 13 times greater than that of [D-Pen2, D-Pen5]enkephalin (DPDPE), another selective δ-agonist, and roughly equivalent to morphine, a potent µ-opioid agonist, when administered via the same route. tocris.comnih.govumich.edu The antinociceptive effects were effectively blocked by the selective δ-antagonist naltrindole, confirming that the analgesic activity is mediated through δ-opioid receptors. nih.gov

Studies on spinal-level pain modulation revealed that intrathecal administration of [D-Ala2]deltorphin II in rats also produces a dose-related inhibition of the tail-flick response, further supporting the involvement of spinal δ-receptors in its analgesic action. nih.gov

Beyond acute pain models, Deltorphin II has shown efficacy in models of chronic and neuropathic pain. In a murine model of neuropathic pain (spared nerve injury), local application of Deltorphin II to the peripheral terminals of C-fiber nociceptors (pain-sensing neurons) significantly inhibited their mechanical responsiveness. nih.gov This effect was dose-dependent and was prevented by the δ-opioid receptor antagonist naltrindole, providing direct evidence that Deltorphin II can modulate pain signals at the peripheral level following nerve injury. nih.gov The responses of these nociceptors were decreased by more than 60% from baseline after the application of the compound. nih.gov

| Animal Model | Administration Route | Pain Test | Key Findings |

| Mouse | Intracerebroventricular (i.c.v.) | Tail-Flick | Produced dose- and time-related antinociception. Approx. 13-fold more potent than DPDPE and equipotent with morphine. tocris.comnih.govumich.edu |

| Rat | Intrathecal | Tail-Flick | Induced dose-related inhibition of pain response, lasting 10-60 minutes. nih.gov |

| Rat | Intracerebroventricular (i.c.v.) | Thermal Hyperalgesia (Chronic Inflammation) | Dose-dependently reversed thermal hyperalgesia associated with peripheral inflammation. nih.gov |

| Mouse | Peripheral Application | ex vivo Electrophysiology (Neuropathic Pain) | Inhibited mechanical responsiveness of C-fiber nociceptors by >60% in a neuropathic pain model. nih.gov |

Antidepressant-Like Effects in Behavioral Models

The activation of δ-opioid receptors is increasingly recognized as a potential strategy for novel antidepressant therapies. Preclinical studies using various animal models of depression have demonstrated that selective δ-opioid receptor agonists produce significant antidepressant-like effects. nih.gov While direct studies naming Deltorphin II, ile(5,6)- are limited in this specific context, research with other potent δ-agonists provides strong evidence for a class-wide effect.

In the forced swimming test, a widely used screening model for antidepressants, single administrations of δ-opioid agonists have been shown to reduce immobility time in rodents, an indicator of an antidepressant-like response. nih.gov Furthermore, in the olfactory bulbectomized rat model, which displays hyperemotional behaviors that may mimic symptoms of anxiety and irritability in depression, subchronic treatment with δ-opioid agonists completely attenuated these responses. nih.govnih.gov These findings suggest that compounds like Deltorphin II, ile(5,6)-, by virtue of their potent and selective agonism at the δ-opioid receptor, could be effective in modulating mood and behavior relevant to depression. nih.govnih.gov

Neuroprotective Properties and Neurological Implications

The δ-opioid receptor system has been implicated in neuroprotection, offering a potential therapeutic target for conditions involving ischemic brain injury, such as stroke. Agonism at this receptor has been shown to confer protection to neurons against damage from oxygen and glucose deprivation. Although direct evidence using Deltorphin II, ile(5,6)- is not prominent, studies with other selective δ-opioid agonists like [d-Ala2, d-Leu5] enkephalin (DADLE) have elucidated the underlying mechanisms, which are presumed to be a class effect.

In animal models of global cerebral ischemia, activation of δ-opioid receptors promotes the survival of hippocampal neurons. webmd.com The neuroprotective mechanism involves the enhancement of a cellular process known as autophagy, which is a critical pathway for clearing damaged cellular components. webmd.com Activation of the δ-opioid receptor triggers the AMPK/mTOR/ULK1 signaling pathway, a key regulator of autophagy. webmd.com This DOR-mediated enhancement of autophagy helps preserve neuronal integrity and function following an ischemic insult. These findings suggest that potent δ-agonists like Deltorphin II, ile(5,6)- could have significant neuroprotective potential.

Modulation of Central Nervous System Functions Beyond Primary Therapeutic Targets

Beyond its role in pain and mood, Deltorphin II, ile(5,6)- and its analogues have been shown to modulate other critical functions within the central nervous system, particularly those involving the dopamine (B1211576) reward pathway and cortical excitability.

In freely moving rats, direct infusion of [D-Ala2]deltorphin II into the nucleus accumbens, a key brain region for reward and motivation, produced marked motor stimulation, including increased locomotion, sniffing, and oral stereotypies. nih.gov This behavioral activation was accompanied by a significant, naloxone-sensitive increase in extracellular dopamine concentrations in this region. nih.gov These effects are mediated by δ-opioid receptors and are dependent on the activation of dopamine D1 receptors, indicating a direct functional link between the δ-opioid system and the mesolimbic dopamine pathway. nih.gov

Furthermore, δ-opioid receptor activation modulates complex neural circuits involving the cortex. In mouse brain slices, δ-agonists were found to disinhibit pyramidal neurons in the anterior cingulate cortex (ACC) by suppressing local inhibitory GABAergic signaling. This action facilitates polysynaptic (thalamo-cortico-striatal) excitation, effectively increasing cortical excitability and influencing the flow of information in circuits related to affective and motivational processing.

Potential for Alleviating Opioid Withdrawal Symptoms

The role of δ-opioid receptor agonists in the context of opioid withdrawal is complex and not fully resolved. Contrary to the hypothesis that they might alleviate withdrawal symptoms, some preclinical evidence suggests that chronic exposure to a δ-agonist can itself produce a withdrawal syndrome.

In a study using wild-type mice, chronic intracerebroventricular perfusion of deltorphin II for six days led to a moderate but significant withdrawal response when precipitated by the opioid antagonist naloxone. nih.gov Animals exhibited several somatic signs of withdrawal. nih.gov Intriguingly, this withdrawal response was absent in mice genetically deficient in µ-opioid receptors (MOR-deficient mice), suggesting that the physical dependence induced by chronic deltorphin II administration is paradoxically mediated by the µ-opioid receptor, not the δ-receptor. nih.gov This finding indicates that while Deltorphin II is highly selective for the δ-receptor, its long-term administration may lead to off-target effects at the µ-receptor, complicating its potential use in managing opioid withdrawal.

Cardioprotective Effects in Ischemia-Reperfusion Models

A significant and promising area of preclinical research for Deltorphin II, ile(5,6)- is its potent cardioprotective activity. In animal models of myocardial ischemia-reperfusion (I/R) injury, a condition that occurs when blood flow is restored to the heart after a period of ischemia (like a heart attack), Deltorphin II has been shown to significantly limit cardiac damage. umich.edunih.govbiorxiv.org

In rat models where the coronary artery was occluded and then reperfused, administration of a δ₂-opioid receptor agonist, Deltorphin II, significantly reduced the size of the resulting myocardial infarction (dead heart tissue). nih.govbiorxiv.org This protective effect was observed when the compound was given either before the ischemic event or just prior to reperfusion. umich.edubiorxiv.org The infarct-limiting effect was abolished by δ₂-opioid receptor antagonists, confirming the receptor's critical role. nih.gov Further investigation into the molecular mechanism revealed that the cardioprotection afforded by Deltorphin II involves the activation of Protein Kinase C (PKC) and the opening of mitochondrial ATP-sensitive potassium (KATP) channels. nih.gov This effect was demonstrated to be effective even in aged rats and those with metabolic syndrome. biorxiv.org

| Animal Model | Experimental Setup | Key Findings |

| Rat | Coronary occlusion and reperfusion | Deltorphin II significantly decreased the infarct zone/risk zone index. nih.gov |

| Rat | Coronary occlusion and reperfusion | The cardioprotective effect was mediated by δ₂-opioid receptors, Protein Kinase C, and mitochondrial K(ATP) channels. nih.gov |

| Old Rat with Metabolic Syndrome | 45-min coronary occlusion, 120-min reperfusion | Administration of Deltorphin II before reperfusion reduced infarct size by approximately 1.5 to 1.7-fold. biorxiv.org |

| Rat | 45-min coronary occlusion, 2-h reperfusion | The infarct-reducing effect of Deltorphin II is mediated via activation of peripheral δ₂-opioid receptors, likely on cardiomyocytes. umich.edu |

Advanced Analytical and Biophysical Characterization Techniques

Quantitative Radioligand Binding Assays for Opioid Receptor Characterization

Quantitative radioligand binding assays are a cornerstone in pharmacology for determining the affinity and selectivity of a ligand for its receptor. These assays utilize a radiolabeled form of a ligand to quantify its binding to receptor preparations, typically membranes isolated from brain tissue or cells expressing a specific receptor subtype.

For Deltorphin (B1670231) II, ile(5,6)-, the substitution of the valine residues at positions 5 and 6 with the more hydrophobic isoleucine residues has been shown to significantly enhance its affinity and selectivity for the delta-opioid receptor. nih.govnih.gov In these assays, a tritiated version of the peptide, [³H]IIe⁵,⁶deltorphin II, is incubated with rat brain membranes. The amount of radioligand bound to the receptors is measured at various concentrations, allowing for the calculation of key binding parameters.

The dissociation constant (Kd), a measure of binding affinity, for [³H]IIe⁵,⁶deltorphin II has been determined to be 0.40 nM, indicating very high affinity for the delta-opioid receptor. nih.govnih.gov The maximum binding capacity (Bmax) was found to be 121 fmol/mg of protein, quantifying the concentration of accessible receptors in the tissue. nih.govnih.gov

Competition binding experiments are crucial for determining selectivity. In these experiments, various unlabeled ligands specific for different opioid receptor subtypes (mu, delta, and kappa) are used to compete with [³H]IIe⁵,⁶deltorphin II for binding to the delta receptor. The results of these studies demonstrate the exceptional selectivity of Deltorphin II, ile(5,6)-. It exhibits a mu/delta selectivity ratio of 2400 and a kappa/delta selectivity ratio of 18,000, confirming its profound preference for the delta-opioid receptor over other opioid receptor types. nih.govnih.gov This high affinity and selectivity, combined with low non-specific binding, make it a valuable tool for characterizing delta-opioid receptors. nih.govnih.gov

| Parameter | Value | Receptor Type | Tissue Source |

|---|---|---|---|

| Dissociation Constant (Kd) | 0.40 nM | δ-Opioid | Rat Brain Membranes |

| Maximum Binding Capacity (Bmax) | 121 fmol/mg protein | δ-Opioid | Rat Brain Membranes |

| μ/δ Selectivity Ratio | 2400 | - | - |

| κ/δ Selectivity Ratio | 18,000 | - | - |

Mass Spectrometry-Based Approaches for Peptide Identification and Quantification in Biological Matrices

While specific validated methods for the quantification of Deltorphin II, ile(5,6)- in biological matrices were not identified in a comprehensive literature search, the established methodologies for other opioid peptides provide a clear framework for how such an analysis would be conducted. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification in complex samples like plasma, cerebrospinal fluid, or brain homogenates due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com

Method Development Framework:

Sample Preparation: The initial step involves extracting the peptide from the biological matrix and removing interfering substances like proteins and lipids. This is typically achieved through protein precipitation followed by solid-phase extraction (SPE). nih.gov

Liquid Chromatography (LC): The extracted sample is then injected into an LC system. Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, where the peptide is separated from other components based on its hydrophobicity. A C18 column is a frequent choice, and a gradient elution with solvents like acetonitrile (B52724) and water, often containing an additive like formic acid to improve peak shape and ionization efficiency, is employed. nih.gov

Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺ of the peptide. Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. bio-techne.com In this mode, the first quadrupole selects the precursor ion (the molecular ion of the peptide), the second quadrupole fragments this ion through collision-induced dissociation (CID), and the third quadrupole selects specific fragment ions (product ions) for detection. bio-techne.com This process provides exceptional selectivity. For Deltorphin II, ile(5,6)-, one would first determine the most abundant and stable precursor-to-product ion transitions to maximize sensitivity and specificity.

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard, which is added to the sample at the beginning of the preparation process. An ideal internal standard would be a stable isotope-labeled version of Deltorphin II, ile(5,6)-. nih.gov

The development of such a method would require careful optimization of each step to achieve a low limit of quantification (LLOQ), high accuracy, and precision, ensuring reliable measurement of the peptide's concentration in preclinical or clinical studies. nih.govnih.gov

| Analytical Step | Technique/Method | Purpose |

|---|---|---|

| Sample Preparation | Protein Precipitation & Solid-Phase Extraction (SPE) | Isolate peptide and remove interferences from biological matrix. |

| Separation | Reversed-Phase HPLC (e.g., C18 column) | Separate the target peptide from other sample components. |

| Ionization | Electrospray Ionization (ESI) | Generate charged peptide ions for MS analysis. |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | Highly selective and sensitive detection and quantification. |

| Internal Standard | Stable Isotope-Labeled (SIL) Peptide | Ensure accurate and precise quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Two-dimensional ¹H-NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign all proton resonances and measure through-space distances between protons. nih.gov These experimentally derived distance constraints are then used in computational molecular modeling, such as distance geometry calculations and molecular dynamics simulations, to generate a family of possible 3D structures that the peptide adopts in a specific environment. nih.gov

Studies of the parent Deltorphin II in a membrane-mimicking environment (perdeuterated dodecylphosphocholine (B1670865) micelles) revealed that the peptide adopts a characteristic 'S'-shaped backbone structure. nih.gov This conformation features a helically folded N-terminal sequence (Tyr-D-Ala-Phe-Glu) and a turn conformation in the C-terminal sequence (Val-Val-Gly-NH₂). nih.gov This specific fold is believed to be closely related to its high selectivity for the delta-opioid receptor. A comparative study of deltorphin and the mu-selective peptide dermorphin (B549996) using ¹H-NMR also highlighted distinct conformational preferences that likely dictate their receptor selectivity. nih.gov

It is hypothesized that the increased hydrophobicity of the isoleucine residues in Deltorphin II, ile(5,6)- would further stabilize a specific conformation favorable for binding to the delta-opioid receptor, consistent with its enhanced affinity and selectivity observed in binding assays. A detailed NMR analysis of this analog would be necessary to confirm the precise structural impact of the Ile⁵,⁶ substitution.

| NMR Technique | Information Obtained | Relevance to Conformational Analysis |

|---|---|---|

| TOCSY (Total Correlation Spectroscopy) | Through-bond proton correlations within an amino acid residue. | Assignment of proton resonances to specific amino acids. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proton-proton distances (typically < 5 Å). | Provides key distance constraints for 3D structure calculation. |

| Molecular Dynamics Simulations | Generation of an ensemble of low-energy conformations. | Refines the peptide structure based on NMR constraints and explores conformational dynamics. |

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel [Ile⁵,⁶]Deltorphin II Analogs with Optimized Pharmacological Profiles

A primary avenue of future research involves the rational design and synthesis of new analogs based on the [Ile⁵,⁶]Deltorphin II template. The substitution of the original Val⁵-Val⁶ sequence with Ile⁵-Ile⁶ has been shown to enhance hydrophobicity, which in turn increases affinity and selectivity for the DOR. nih.govnih.gov Future work will build upon this foundation by exploring further structural modifications to optimize pharmacological properties.

One promising strategy is the incorporation of halogens into the peptide structure. Research on [D-Ala²]deltorphin II analogs with the Ile⁵-Ile⁶ substitution has demonstrated that adding various halogens (e.g., F, Cl, Br, I) to the para position of the Phenylalanine³ residue can systematically modulate binding affinity. nih.gov A linear correlation was observed where affinity for the DOR increased with the size of the halogen substituent. nih.govresearchgate.netupenn.edu This approach offers a fine-tuning mechanism for receptor interaction and can be further explored with different halogenation patterns and on other residues.

Another approach involves modifying the N-terminal Tyr¹ residue, which is crucial for opioid activity. Synthesizing analogs that replace Tyr¹ with non-natural amino acids, such as 6-hydroxy-2-aminotetralin-2-carboxylic acid (Hat), has yielded potent and highly selective DOR agonists. nih.gov These modifications alter the stereoelectronic properties of the peptide, potentially leading to improved receptor activation profiles.

Future synthetic strategies will likely focus on:

Systematic Hydrophobicity Modulation: Beyond isoleucine, incorporating other non-natural hydrophobic amino acids at positions 5 and 6 to further refine DOR affinity and selectivity. nih.gov

Conformational Constraint: Introducing cyclic structures or specific amino acid substitutions (e.g., 2-aminotetralin-2-carboxylic acid) to lock the peptide into a bioactive conformation, potentially increasing potency and metabolic stability.

Peptidomimetics: Designing non-peptide scaffolds that mimic the essential pharmacophoric features of [Ile⁵,⁶]Deltorphin II to improve bioavailability and central nervous system penetration.

Table 1: Impact of Structural Modifications on Receptor Binding Affinity of [D-Ala²]Deltorphin II Analogs

| Analog Modification | Receptor Ki (nM) at DOR | Receptor Ki (nM) at MOR | Receptor Ki (nM) at KOR | DOR Selectivity (MOR/DOR) | DOR Selectivity (KOR/DOR) |

|---|---|---|---|---|---|

| p-F-Phe³-Ile⁵-Ile⁶ | 1.15 | 884 | 5530 | 769 | 4809 |

| p-Cl-Phe³-Ile⁵-Ile⁶ | 0.65 | 1060 | 6640 | 1631 | 10215 |

| p-Br-Phe³-Ile⁵-Ile⁶ | 0.44 | 1170 | 8320 | 2659 | 18909 |

| p-I-Phe³-Ile⁵-Ile⁶ | 0.32 | 902 | 7040 | 2819 | 22000 |

This table presents data derived from studies on halogenated analogs of [D-Ala²]deltorphin II with Ile⁵,⁶ substitutions, illustrating how modifications influence binding affinity and selectivity. Data sourced from nih.gov.

Deeper Investigations into Opioid Receptor Subtype Specificity and Functional Selectivity

While [Ile⁵,⁶]Deltorphin II analogs exhibit remarkable selectivity for the DOR over MOR and KOR, the opioid system is more complex, with evidence suggesting the existence of DOR subtypes (δ₁ and δ₂). umich.edu Future research must delve deeper into how [Ile⁵,⁶]Deltorphin II and its novel analogs interact with these putative subtypes. Studies have shown that different deltorphin (B1670231) peptides can differentially recognize DOR populations in various brain regions, suggesting that subtype-selective ligands could be developed for more targeted therapeutic effects. nih.gov

A critical emerging paradigm in G protein-coupled receptor (GPCR) pharmacology is "functional selectivity" or "biased agonism." frontiersin.org This concept posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain intracellular signaling pathways over others. For opioid receptors, the goal is to design biased agonists that promote G protein-mediated signaling, associated with analgesia, while avoiding the recruitment of β-arrestin pathways, which have been linked to adverse effects like respiratory depression and tolerance. frontiersin.orgelifesciences.org

Future investigations should therefore focus on:

Characterizing the binding and functional activity of [Ile⁵,⁶]Deltorphin II analogs at DOR subtypes.

Employing a battery of in vitro signaling assays (e.g., GTPγS binding, cAMP inhibition, β-arrestin recruitment) to determine the signaling bias profile of novel analogs.

Correlating specific signaling profiles with in vivo therapeutic and adverse effects to identify the pathways that should be targeted or avoided.

This line of inquiry could lead to the development of highly refined DOR agonists that offer potent analgesia with a significantly improved safety profile compared to conventional opioids. frontiersin.org

Comprehensive Elucidation of Molecular Mechanisms Underlying Diverse Biological Activities

The biological effects of [Ile⁵,⁶]Deltorphin II are initiated by its binding to the DOR, but the subsequent intracellular signaling cascades are not fully understood. Research on the parent compound, Deltorphin II, has revealed its involvement in cardioprotection, an effect mediated by the activation of peripheral δ₂ opioid receptors, which triggers a cascade involving Protein Kinase C (PKCδ), PI3-kinase, and ERK1/2-kinase. nih.govmdpi.com It is crucial to determine if the highly selective [Ile⁵,⁶] analog engages these same pathways and to explore its mechanisms in other physiological contexts, such as analgesia and mood regulation.

Furthermore, studies suggest that DOR subtypes may couple to different effector systems. For instance, the antinociceptive actions of [D-Ala²]deltorphin II appear to be mediated by tetraethylammonium (B1195904) (TEA)-sensitive potassium channels, whereas other δ-agonists may act via glibenclamide-sensitive KATP channels. umich.edu

Future research should aim for a comprehensive elucidation of these mechanisms by:

Mapping Downstream Signaling: Using phosphoproteomics and other systems biology approaches to map the full spectrum of signaling pathways activated by [Ile⁵,⁶]Deltorphin II analogs in different cell types and tissues.

Investigating Ion Channel Modulation: Examining the precise effects of these peptides on various ion channels (e.g., potassium, calcium) that are critical for neuronal excitability and pain transmission.

Exploring Spatiotemporal Signaling: Investigating how receptor localization within different cellular compartments (e.g., plasma membrane vs. endosomes) influences signaling outcomes over time, as this is an emerging area of GPCR research. elifesciences.org

A deeper understanding of these molecular mechanisms is essential for predicting the full therapeutic potential and possible side effects of novel [Ile⁵,⁶]Deltorphin II analogs.

Development of Radioligands and Imaging Probes for δ-Opioid Receptors

The development of high-affinity, selective radioligands is indispensable for characterizing receptors and probing their distribution and density in tissues. The [Ile⁵,⁶]Deltorphin II scaffold has proven to be an excellent template for creating such tools.

A tritiated version, [³H][Ile⁵,⁶]deltorphin II, has been successfully synthesized and used to label DOR sites in rat brain membranes. nih.govdocumentsdelivered.com This radioligand exhibits high affinity, exceptional selectivity, and very low non-specific binding, making it a valuable tool for in vitro identification and characterization of DORs. nih.gov

Furthermore, research has focused on creating radioiodinated probes for DOR, which are not commercially available but offer advantages like higher specific activity, crucial for visualizing small receptor populations. nih.gov A [D-Ala², Ile⁵,⁶]deltorphin II analog containing para-iodo-phenylalanine was successfully synthesized and radioiodinated with ¹²⁵I. nih.govupenn.edu This novel radioligand binds to DOR with high affinity and can be used for radioligand binding assays in brain homogenates. nih.govresearchgate.net

Future efforts in this area should include:

Development of PET Ligands: Adapting the [Ile⁵,⁶]Deltorphin II structure for labeling with positron-emitting isotopes (e.g., ¹¹C, ¹⁸F). Developing a selective DOR PET tracer would be a major breakthrough, allowing for in vivo imaging of DORs in the human brain for the first time, which is currently a significant gap in clinical neuroimaging. mdpi.com

Synthesis of Fluorescent Probes: Creating fluorescently-labeled analogs of [Ile⁵,⁶]Deltorphin II. Such probes would enable high-resolution imaging of receptor trafficking, localization, and dynamics in living cells using advanced microscopy techniques, providing deeper insights into receptor biology. acs.org

Table 2: Characteristics of [Ile⁵,⁶]Deltorphin II-Based Radioligands

| Radioligand | Isotope | Kd (nM) | Bmax (fmol/mg protein) | Key Application |

|---|---|---|---|---|

| [³H][Ile⁵,⁶]deltorphin II | ³H | 0.40 | 121 | In vitro characterization of DOR in brain membranes nih.gov |

| [¹²⁵I]Tyr-D-Ala-(p-I)Phe-Glu-Ile-Ile-Gly-NH₂ | ¹²⁵I | 0.10 | Not Reported | High-affinity probe for DOR binding assays nih.gov |

This table summarizes the binding characteristics of developed radiolabeled probes based on the [Ile⁵,⁶]Deltorphin II structure.

Preclinical Research Avenues and Translational Potential for [Ile⁵,⁶]Deltorphin II Analogs

The ultimate goal of designing novel [Ile⁵,⁶]Deltorphin II analogs is their translation into clinically useful therapeutics. The high DOR selectivity of these peptides is their most significant asset, as activating DOR is thought to produce analgesia with a lower incidence of the severe side effects associated with MOR agonists, such as respiratory depression and high addiction potential. nih.gov

Preclinical studies have already confirmed that analogs like Tyr-D-Ala-(p-I)Phe-Glu-Ile-Ile-Gly-NH₂ produce potent analgesic effects in animal models, and this analgesia is mediated by the DOR. nih.gov The cardioprotective effects demonstrated by Deltorphin II also open up an entirely different therapeutic avenue for these analogs in preventing ischemia-reperfusion injury. nih.govmdpi.com

Key preclinical research avenues to explore include:

Advanced Analgesic Models: Testing novel analogs in a wider range of pain models, including neuropathic, inflammatory, and visceral pain, to determine their efficacy spectrum.

Chronic Dosing Studies: Evaluating the development of tolerance, dependence, and reward potential following chronic administration compared to morphine and other standard opioids.

Pharmacokinetic and Blood-Brain Barrier Studies: A major hurdle for peptide-based drugs is poor metabolic stability and limited ability to cross the blood-brain barrier. Future work must focus on chemical modifications or delivery strategies to overcome these challenges.

Cardioprotection Models: Investigating the efficacy of new analogs in in vivo models of myocardial infarction and other ischemic injuries.

Successful navigation of these preclinical hurdles will be essential to unlock the translational potential of [Ile⁵,⁶]Deltorphin II analogs as next-generation therapeutics for pain and potentially other conditions.

Q & A

Q. What are the standard protocols for synthesizing Deltorphin II and its [Ile⁵,⁶] analogs with high purity?

The Boc/Bzl solid-phase peptide synthesis (SPPS) method is widely used. Researchers employ strong Lewis acids like trifluoromethanesulfonic acid (TfOH) as alternatives to anhydrous hydrogen fluoride (HF) for deprotection, achieving yields >90% and purity >95%. Ether precipitation is effective for isolating hydrophobic peptides, though [Ile⁵,⁶]-modified analogs may require additional purification steps, such as reverse-phase HPLC, due to increased hydrophobicity .

Q. How can researchers confirm δ-opioid receptor selectivity of Deltorphin II analogs in binding assays?

Competitive radioligand binding assays using [³H]-Ile⁵,⁶-deltorphin II or [³H]-DADLE (δ-selective ligand) in membrane preparations are standard. Include μ-opioid receptor ligands (e.g., DAMGO) as controls. Calculate selectivity ratios (Ki μ/Ki δ) to confirm δ specificity. For example, [Ile⁵,⁶]-Deltorphin II shows >10,000-fold selectivity for δ receptors in mouse vas deferens (MVD) vs. guinea pig ileum (GPI) assays .

Q. What analytical methods are recommended for identifying and quantifying Deltorphin II in biological matrices?

Use LC-QTOF-MS/MS for non-targeted identification (e.g., frog secretions) with de novo sequencing to confirm amino acid sequences. For quantification, develop MRM transitions optimized for fragmentation energy (e.g., m/z 783.4 → 610.3 at 35 eV for Deltorphin II). Validate methods for sensitivity (LOQ < 5 ng/mL) and matrix effects using protein precipitation protocols .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro binding affinity and in vivo antinociceptive potency?

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability). Compare in vitro receptor binding (IC50) with in vivo potency (ED50) using standardized assays (e.g., tail-flick test). For example, [D-Ala²]-Deltorphin II exhibits 13-fold higher in vivo potency than DPDPE despite similar in vitro δ affinity, suggesting supraspinal δ receptor involvement. Use selective antagonists (e.g., naltrindole for δ) to validate mechanisms .

Q. What strategies improve blood-brain barrier (BBB) permeability of Deltorphin II analogs?

Modify N-terminal residues to enhance lipophilicity while retaining δ affinity. For example, [Pro⁻¹,Pro⁰,D-Ala²]-Deltorphin II achieves a permeability coefficient (PC) of 22.22 ×10⁻⁴ cm/min in bovine brain microvessel models despite increased molecular weight. Avoid cationic prodrugs, which reduce PC by 30% due to lower logP .

Q. How do structural modifications at positions 5 and 6 (e.g., Ile substitution) impact receptor signaling?

Ile⁵,⁶ substitutions increase hydrophobicity, enhancing δ receptor binding via van der Waals interactions. In GTPγS functional assays, these analogs show subnanomolar EC50 values in MVD and negligible μ activity. However, excessive hydrophobicity may reduce solubility (<7.5 mg/mL in water), necessitating formulation optimization .

Q. What methodologies quantify peptide degradation in biological fluids like blood?

Spike blood samples with Deltorphin II (500 ng/mL) and monitor degradation via LC-MS/MS over 7 days at room temperature. Use calibration curves to estimate half-life. For example, [Ile⁵,⁶]-Deltorphin II degrades by 40% within 48 hours due to protease activity. Include protease inhibitors (e.g., EDTA) in stabilization studies .

Q. How can researchers resolve conflicting SAR data between truncated vs. full-length analogs?

Systematically test analogs with incremental modifications (e.g., Ala scanning at positions 1–7). Use molecular dynamics simulations to correlate structural changes with δ receptor docking efficiency. For example, truncating the C-terminal Gly-NH2 reduces δ affinity by 50-fold, highlighting its role in receptor activation .

Methodological Best Practices

- Data Contradiction Analysis : Always cross-validate findings using orthogonal assays (e.g., binding vs. functional GTPγS). Replicate experiments across species (rat vs. mouse) to identify interspecies receptor variability .

- Experimental Design : Include internal standards (e.g., deuterated analogs) in LC-MS/MS workflows to correct for matrix effects. For in vivo studies, pretreat animals with μ antagonists (e.g., CTAP) to isolate δ-mediated effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.